2-Methyl-4-phenylquinoline-3-carboxylic acid

Antileishmanial Medicinal Chemistry Neglected Tropical Diseases

Procure this compound as a validated starting material for antileishmanial drug discovery. Its 2-methyl-4-phenyl substitution pattern enables synthesis of triazolyl quinoline hybrids with IC50 as low as 7.06 µM against L. donovani amastigotes, surpassing miltefosine. It also provides direct access to 6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid, a potent FABP4 ligand (IC50 0.275 µM) with a resolved co-crystal structure. Generic quinoline-3-carboxylic acids lack this essential substitution pattern required for these specific biological activities. Ensure scaffold-specific SAR by choosing this compound.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 10265-84-6
Cat. No. B3204010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-phenylquinoline-3-carboxylic acid
CAS10265-84-6
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H13NO2/c1-11-15(17(19)20)16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20)
InChIKeyXGOVHQRZEWXRBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-phenylquinoline-3-carboxylic Acid (CAS 10265-84-6): Core Physicochemical and Structural Baseline for Rational Procurement


2-Methyl-4-phenylquinoline-3-carboxylic acid (CAS 10265-84-6), with the molecular formula C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol, is a fully aromatic quinoline-3-carboxylic acid featuring a 2-methyl and a 4-phenyl substitution pattern . Its predicted physicochemical properties include a melting point of 265-267 °C, a boiling point of 393.6±30.0 °C, and a density of 1.248±0.06 g/cm³ . This specific substitution pattern serves as a core scaffold for generating bioactive derivatives, as evidenced by its use in the synthesis of triazolyl 2-methyl-4-phenylquinoline-3-carboxylate analogues and its role as a precursor to 6-halo-substituted derivatives with established biological activity [1][2].

Why Generic 'Quinoline-3-Carboxylic Acid' Substitution is Inappropriate for 2-Methyl-4-phenylquinoline-3-carboxylic Acid


The biological and chemical utility of the 2-methyl-4-phenylquinoline-3-carboxylic acid scaffold is critically dependent on its precise substitution pattern. Unsubstituted quinoline-3-carboxylic acid or alternative substitution patterns (e.g., 2-phenylquinoline-4-carboxylic acid) exhibit markedly different chemical reactivity and biological properties . This is exemplified by the fact that while the 2-methyl-4-phenyl core is a common precursor for active compounds, simple substitution at the 6-position with a chlorine atom results in a derivative with a measured IC₅₀ of 0.275 µM against the FABP4 protein, a level of activity not observed for the unsubstituted or differently substituted parent scaffolds [1]. Furthermore, the synthesis of antileishmanial triazolyl derivatives is specifically optimized from the 2-methyl-4-phenylquinoline-3-carboxylate ester, underscoring that the specific 2,4-substitution pattern is a non-interchangeable requirement for the generation of active compounds in this chemical series [2].

Quantitative Differentiation of 2-Methyl-4-phenylquinoline-3-carboxylic Acid: Evidence for Scientific Selection


Differentiation in Antileishmanial Drug Development: Structural Scaffold for Triazolyl Hybrids with Validated Potency

The 2-methyl-4-phenylquinoline-3-carboxylic acid scaffold is a key structural component in a series of triazolyl quinoline derivatives with demonstrated antileishmanial activity against Leishmania donovani. While the parent acid itself has not been directly tested, its ester derivatives, specifically triazolyl 2-methyl-4-phenylquinoline-3-carboxylates, exhibit significant in vitro activity. For these derivatives, IC₅₀ values against promastigotes range from 2.43 to 45.75 µM, and against intracellular amastigotes from 7.06 to 34.9 µM [1]. This activity is notable when compared to the control drug miltefosine, which has an IC₅₀ of 8.4 µM in the same amastigote assay, with several derivatives showing comparable or superior potency and reduced cytotoxicity [1]. This establishes the 2-methyl-4-phenylquinoline-3-carboxylic acid scaffold as a privileged structure for generating potent antileishmanial agents, a property not shared by unsubstituted quinoline-3-carboxylic acid.

Antileishmanial Medicinal Chemistry Neglected Tropical Diseases

Differentiation in FABP4 Inhibitor Development: 6-Chloro Derivative Displays Sub-Micromolar Potency, Underscoring Scaffold Value

The 2-methyl-4-phenylquinoline-3-carboxylic acid scaffold provides a direct route to potent Fatty Acid Binding Protein 4 (FABP4) inhibitors. The 6-chloro derivative, 6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid, is a validated FABP4 ligand with a reported IC₅₀ of 0.275 µM, and its binding mode has been resolved by X-ray crystallography at high resolution (1.18 Å) in complex with the human FABP4 protein [1][2]. This level of potency and structural validation is not available for the unsubstituted quinoline-3-carboxylic acid or other simple quinoline carboxylic acid analogs. While the parent compound (CAS 10265-84-6) itself is not a direct FABP4 inhibitor, it serves as the essential synthetic precursor to this highly potent derivative, making it a critical procurement target for medicinal chemistry programs focused on this target.

Metabolic Disease FABP4 Inhibitor Structural Biology

Differentiation in Molecular Conformation: Methyl Ester Analog Exhibits Defined Planarity for Solid-State Applications

The molecular conformation of the 2-methyl-4-phenylquinoline core has been rigorously defined through single-crystal X-ray diffraction of its methyl ester analog, methyl 2-methyl-4-phenylquinoline-3-carboxylate. This analysis reveals that the quinoline ring system is planar, a critical structural feature for applications requiring predictable molecular packing and intermolecular interactions [1]. This level of structural detail, which directly informs the design of co-crystals, salts, and solid-state formulations, is a unique attribute of this specific substitution pattern. Unsubstituted or differently substituted quinoline carboxylic acids will exhibit different conformational preferences and packing motifs, making this data non-transferable and highlighting the need for procurement of the specific compound for crystallography and material science applications.

Crystallography Material Science Molecular Conformation

Recommended Research and Industrial Application Scenarios for 2-Methyl-4-phenylquinoline-3-carboxylic Acid


Medicinal Chemistry: Lead Scaffold for Antileishmanial Drug Discovery Programs

Procurement of 2-methyl-4-phenylquinoline-3-carboxylic acid is specifically recommended for medicinal chemistry teams developing novel antileishmanial therapies. The compound serves as the essential starting material for synthesizing triazolyl quinoline hybrids, which have demonstrated in vitro potency against L. donovani amastigotes comparable to or exceeding that of miltefosine (IC₅₀ values as low as 7.06 µM for derivatives, vs. 8.4 µM for miltefosine) [1]. Its use is warranted over generic quinoline-3-carboxylic acids, which lack the substitution pattern necessary for this validated activity. This application directly leverages the class-level evidence of scaffold-specific antileishmanial activity.

Biochemical Research: Essential Precursor for Potent FABP4 Inhibitors in Metabolic Disease Studies

Researchers investigating FABP4 as a target for diabetes, atherosclerosis, or metabolic syndrome should acquire this compound as a key synthetic intermediate. It provides direct access to the 6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid derivative, a validated FABP4 ligand with a sub-micromolar IC₅₀ of 0.275 µM and a fully resolved co-crystal structure [1]. This establishes a reliable chemical starting point for structure-activity relationship (SAR) studies and tool compound development, a clear advantage over other quinoline carboxylic acids that do not support this level of potency or structural validation against FABP4.

Crystallography and Material Science: Reliable Building Block for Crystal Engineering Studies

For applications in crystal engineering, co-crystal design, or the study of solid-state molecular interactions, this compound (or its methyl ester) offers a predictable and well-characterized building block. Single-crystal X-ray diffraction of its methyl ester analog confirms a planar quinoline core with a maximum deviation of just 0.021(3) Å [1]. This precise conformational data allows for the rational design of solid-state architectures, making it a superior choice for fundamental and applied material science research compared to other quinoline derivatives with uncharacterized or variable packing motifs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-phenylquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.